

Benchmarking Tamnorzatinib: A Comparative Guide to Dual Axl/Mer Inhibitors

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Compound of Interest

Compound Name: *Tamnorzatinib*

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The receptor tyrosine kinases Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family, have emerged as critical targets in oncology. Their overexpression is linked to tumor progression, metastasis, and the development of therapeutic resistance across various cancer types. Dual inhibition of Axl and Mer presents a promising strategy to counteract these effects. This guide provides a comparative analysis of **Tamnorzatinib** (ONO-7475), a potent dual Axl/Mer inhibitor, against other notable inhibitors in this class, supported by available preclinical data.

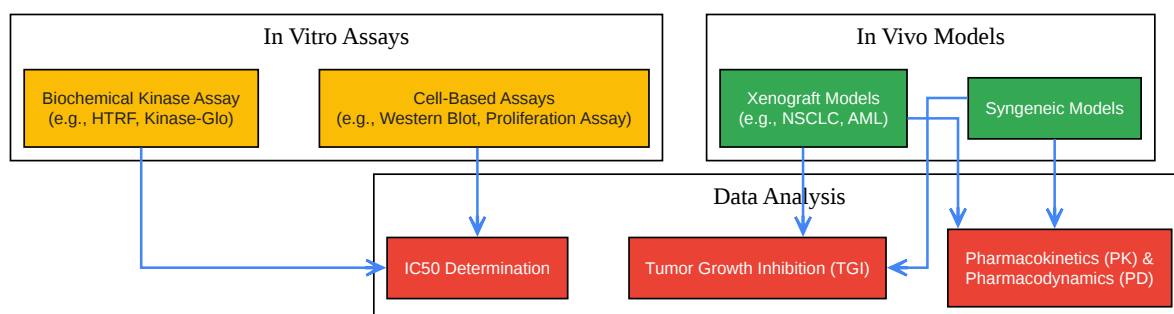
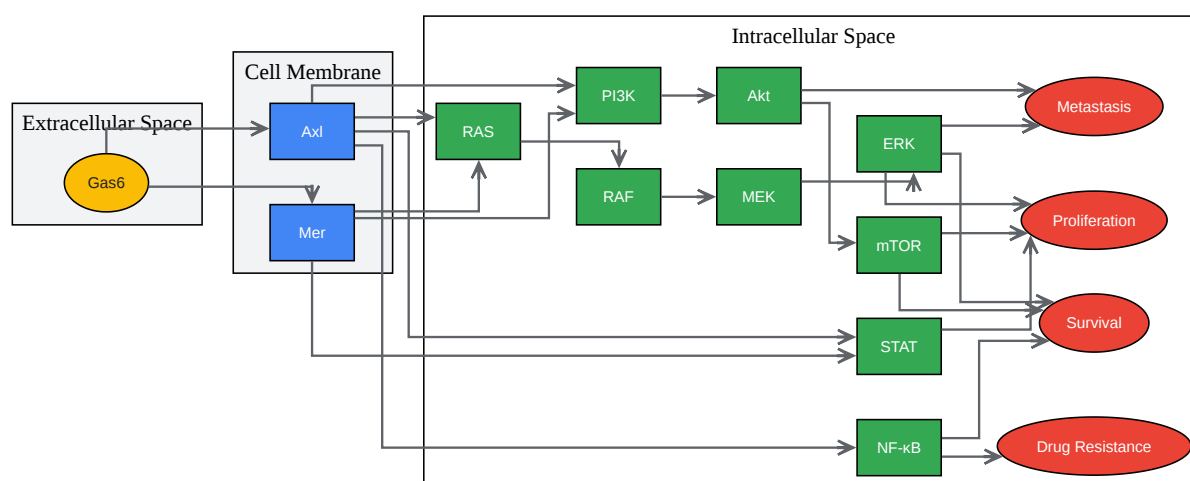
Introduction to Tamnorzatinib

Tamnorzatinib is an orally available small molecule inhibitor that selectively targets both Axl and Mer kinases.^{[1][2]} By blocking the activity of these kinases, **Tamnorzatinib** disrupts their downstream signaling pathways, thereby inhibiting the proliferation and migration of tumor cells that overexpress Axl and Mer.^{[1][2]} These kinases play a pivotal role in various oncogenic processes, including cell survival, invasion, angiogenesis, and metastasis. Their expression is often associated with a poor prognosis and resistance to conventional cancer therapies.^[1]

Axl/Mer Signaling Pathway

The Axl and Mer signaling cascades are primarily activated by their ligand, Gas6 (Growth arrest-specific 6).^{[3][4]} This binding event leads to receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events.^{[4][5]} Key pathways activated include the PI3K/Akt/mTOR pathway, which

promotes cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, also involved in cell growth and differentiation.[3][6][7] These pathways collectively contribute to the malignant phenotype of cancer cells.



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